molecular formula C21H14FN3O2S B2379377 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide CAS No. 1706299-12-8

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide

Cat. No.: B2379377
CAS No.: 1706299-12-8
M. Wt: 391.42
InChI Key: FNYDVYSFZYBBCV-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .


Chemical Reactions Analysis

The chemical reactions of thiazoles can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical and Chemical Properties Analysis

Thiazoles have unique physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . Some thiazole derivatives resemble thiophene and furan in their behavior and properties .

Scientific Research Applications

Inhibitors of Kynurenine 3-Hydroxylase

Compounds similar to N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide have been studied for their inhibitory effects on kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These inhibitors, such as 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide, show high affinity and efficacy in vitro and can alter kynurenine pathway metabolites in vivo, providing insights into potential therapeutic applications for neurological disorders (Röver et al., 1997).

Antagonists of TRPV1

Derivatives of 6-phenylnicotinamide, closely related to the compound , have been identified as potent TRPV1 antagonists. These compounds, such as 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide (SB-782443), demonstrate potential in treating inflammatory pain and have been advanced into pre-clinical development (Westaway et al., 2008).

Fluorophores for Aluminium(III) Detection

Research on phenyl-2-thiazoline fluorophores, which share structural similarities with the compound , reveals their potential in detecting Aluminium(III) ions. These fluorophores exhibit significant UV-visible absorbance changes upon coordination with Al3+ and selective complexing, suggesting their utility in studying intracellular Aluminium(III) (Lambert et al., 2000).

Synthesis of Novel Derivatives with Anti-inflammatory Activity

Synthesis of novel derivatives, such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrates anti-inflammatory activity, indicating the potential medicinal applications of structurally related compounds (Sunder & Maleraju, 2013).

Synthesis and Characterization

The synthesis and characterization of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide and its spectral analysis indicate the diverse applications of these compounds in chemical research and potential medicinal applications (Manolov et al., 2021).

Antimicrobial Activity

Various thiazole derivatives, including those containing fluorine, have been synthesized and tested for antimicrobial activity. These compounds demonstrate potent inhibitory action against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Desai et al., 2012).

Antiviral Agents

Thiazolides, such as 2-hydroxyaroyl-N-(thiazol-2-yl)amides, have been investigated for their antiviral properties, particularly against hepatitis C virus. The structure-activity relationships of these compounds offer insights into their potential as antiviral agents (Stachulski et al., 2011).

Future Directions

The future research directions in the field of thiazoles include the design and structure–activity relationship of bioactive molecules . Researchers are continuously working on synthesizing new thiazole derivatives and evaluating their biological activities .

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-6-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O2S/c22-16-7-3-1-5-14(16)21-25-18(12-28-21)15-6-2-4-8-17(15)24-20(27)13-9-10-19(26)23-11-13/h1-12H,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYDVYSFZYBBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CNC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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